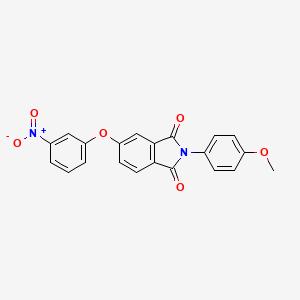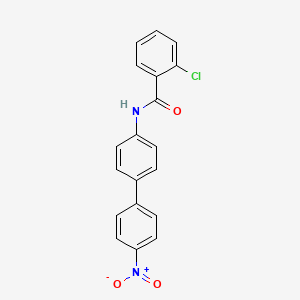![molecular formula C15H9ClN2O2S B11688155 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline](/img/structure/B11688155.png)
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is an organic compound with the molecular formula C15H9ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a quinoline core substituted with a 5-chloro-2-nitrophenylsulfanyl group
Vorbereitungsmethoden
The synthesis of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline typically involves the reaction of quinoline-8-sulfenyl halides with substituted aromatic compounds. One common method involves the use of quinoline-8-sulfenyl chloride and 5-chloro-2-nitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Chemischer Reaktionen
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has shown that derivatives of quinoline, including 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline, exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
5-Chloro-8-hydroxyquinoline: Similar to 8-hydroxyquinoline but with enhanced antimicrobial activity due to the presence of the chloro group.
8-[(2-Chlorocyclohexyl)sulfanyl]quinoline: Another derivative with potential biological activities, synthesized using similar methods
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C15H9ClN2O2S |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
8-(5-chloro-2-nitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-6-7-12(18(19)20)14(9-11)21-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
InChI-Schlüssel |
HUZMWVXEPWFFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-[2,2,6,8-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11688079.png)
![(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688086.png)
![N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688094.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11688096.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688099.png)
![4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B11688106.png)
![3-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11688110.png)



![N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688136.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11688141.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B11688159.png)
